4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown significant anti-fibrotic activities
Mode of Action
Compounds with similar structures have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may interact with its targets to inhibit the synthesis or deposition of collagen, a key component of fibrotic tissue.
Biochemical Pathways
Given its potential anti-fibrotic activity, it may affect pathways related to collagen synthesis and deposition, as well as the activation of hepatic stellate cells .
Pharmacokinetics
Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . The biotransformation of these compounds is dependent on CYP3A and results in the formation of two primary metabolites
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have a similar effect, potentially reducing fibrosis at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Pyrimidine-2-carbaldehyde, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their structural framework.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity, these compounds are structurally similar but have different pharmacological profiles.
Uniqueness
4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to its combined benzothiazole and pyrimidine moieties, which confer a broad spectrum of biological activities and make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-10-5-3-6-11-13(10)18-14(19-11)17-9-12-15-7-4-8-16-12/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKVRNXHWLMYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.